molecular formula C25H18F3N5O4S B2924898 8,9-Dimethoxy-2-(4-nitrophenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 902594-78-9

8,9-Dimethoxy-2-(4-nitrophenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-C]quinazoline

Cat. No.: B2924898
CAS No.: 902594-78-9
M. Wt: 541.51
InChI Key: GGZCVRFMPSOXMF-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-2-(4-nitrophenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-C]quinazoline is a triazoloquinazoline derivative characterized by three key structural features:

  • 8,9-Dimethoxy groups: Electron-donating substituents that enhance solubility and influence electronic distribution within the quinazoline core .
  • 2-(4-Nitrophenyl): A strong electron-withdrawing group (EWG) at position 2, which may modulate reactivity and binding interactions.
  • 5-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl): A lipophilic substituent combining a sulfanyl linkage and a trifluoromethyl group, likely improving membrane permeability and metabolic stability .

Properties

IUPAC Name

8,9-dimethoxy-2-(4-nitrophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F3N5O4S/c1-36-20-11-18-19(12-21(20)37-2)29-24(38-13-14-4-3-5-16(10-14)25(26,27)28)32-23(18)30-22(31-32)15-6-8-17(9-7-15)33(34)35/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZCVRFMPSOXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=CC=C4)C(F)(F)F)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dimethoxy-2-(4-nitrophenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and thiols. The key steps may involve:

    Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes.

    Introduction of the nitrophenyl group: This step may involve nitration reactions using nitric acid or other nitrating agents.

    Attachment of the trifluoromethyl phenyl group: This can be done through nucleophilic substitution reactions using trifluoromethyl benzyl halides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl phenyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Thiols, amines.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amino derivatives.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its diverse functional groups allow for interactions with various biological targets.

Medicine

The compound could be explored for its potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8,9-Dimethoxy-2-(4-nitrophenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-C]quinazoline would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The presence of various functional groups allows for multiple modes of interaction with molecular targets, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Implications for Pharmacological Potential

While biological data for the target compound are unavailable, insights can be drawn from related studies:

  • Antifungal Activity: Molecular docking studies (Ev9) suggest triazoloquinazolines with EWGs (e.g., nitro) may inhibit fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme .
  • Anti-inflammatory Potential: Analogous quinazolinones (Ev3) with nitro groups exhibit anti-inflammatory properties, hinting at the target’s applicability in this domain .

Biological Activity

The compound 8,9-Dimethoxy-2-(4-nitrophenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-C]quinazoline (CAS Number: 902594-78-9) is a complex heterocyclic molecule featuring multiple functional groups that contribute to its biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H18F3N5O4S
  • Molecular Weight : 541.5017 g/mol
  • SMILES Notation : COc1cc2c(cc1OC)nc(n1c2nc(n1)c1ccc(cc1)N+[O-])SCc1cccc(c1)C(F)(F)F

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antiviral , antibacterial , and anticancer agent. The presence of the triazole ring and the nitrophenyl group are critical for its biological interactions.

Antiviral Activity

Research indicates that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives of triazoles have shown efficacy against Hepatitis C virus (HCV). In vitro studies demonstrated that certain triazole derivatives can inhibit HCV replication with IC50 values ranging from 0.20 μM to 0.35 μM . Although specific data on the compound is limited, its structural analogs suggest a promising antiviral profile.

Antibacterial Activity

The compound's antibacterial potential has been evaluated against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds with trifluoromethyl substitutions have shown enhanced antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . The presence of the sulfanyl group may also contribute to its antibacterial effects by enhancing membrane permeability or disrupting bacterial metabolic pathways.

Anticancer Activity

Preliminary studies suggest that similar triazoloquinazoline derivatives exhibit cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Specific IC50 values for related compounds have been reported in the range of 10–50 μM against various cancer types . Further research is required to establish the exact anticancer efficacy of this specific compound.

Case Studies and Research Findings

Several studies have documented the biological activities of triazoloquinazolines:

  • Antiviral Study : A compound structurally similar to the one demonstrated an EC50 value of 0.35 μM against HCV NS5B polymerase .
  • Antibacterial Evaluation : Triazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition with MIC values between 12.5–25 μg/mL for MRSA strains .
  • Anticancer Research : A related triazoloquinazoline was found to induce apoptosis in human breast cancer cells at concentrations as low as 10 μM .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50/EC50 ValueReference
AntiviralHCV NS5B0.35 μM
AntibacterialMRSA12.5–25 μg/mL
AnticancerBreast Cancer Cells10 μM

Q & A

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer: Synthesis optimization involves refining reaction conditions such as solvent choice (e.g., ethanol or THF), temperature control, and stoichiometric ratios of intermediates. For example, analogous triazoloquinazolines were synthesized via reflux with diethyl oxalate in tetrahydrofuran (THF) or ethanol, achieving yields of 39–45% after recrystallization . Catalysts like triethylamine can improve cyclization efficiency. Yield improvement may also require iterative purification steps (e.g., column chromatography) and characterization via LC-MS (m/z analysis) to confirm intermediate integrity .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer: Key techniques include:

  • 1H NMR : To resolve methoxy, sulfanyl, and aromatic proton environments (e.g., shifts at δ 2.5–3.5 ppm for methyl groups and δ 7.0–8.5 ppm for aromatic protons) .
  • Elemental Analysis : To validate calculated vs. observed C/H/N ratios (e.g., ±0.05% tolerance for triazoloquinazolines) .
  • X-ray Crystallography : For resolving planar triazoloquinazoline systems and substituent orientations (e.g., phenyl ring alignment at 59.3° relative to the core) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

Methodological Answer: SAR studies should focus on substituent modifications at the 2-(4-nitrophenyl) and 5-sulfanyl positions. For instance:

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance π-π stacking with biological targets .
  • Sulfanyl group replacement (e.g., methylsulfanyl vs. phenoxy) alters hydrophobic interactions, as shown in triazoloquinazoline analogs .
  • Computational docking (e.g., using 14-α-demethylase lanosterol, PDB:3LD6) can prioritize substituents with higher binding scores .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., fungal 14-α-demethylase). Prioritize compounds with hydrogen-bonding to active-site residues (e.g., heme iron coordination) .
  • Quantum Mechanical Calculations : Assess electronic effects of substituents (e.g., nitro group’s electron-deficient nature) on binding thermodynamics .
  • AI-Driven Optimization : Machine learning models can predict synthetic accessibility and toxicity, reducing experimental iterations .

Q. How can environmental fate studies inform risk assessments for this compound?

Methodological Answer:

  • Biodegradation Assays : Monitor degradation in soil/water matrices via LC-MS to identify metabolites (e.g., nitro-reduction products) .
  • Ecotoxicity Testing : Evaluate acute/chronic effects on aquatic organisms (e.g., Daphnia magna) using OECD guidelines .
  • Computational Models : Predict bioaccumulation potential using logP values (e.g., XLogP3 ~4.2 for similar triazoloquinazolines) .

Data Contradiction Resolution

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Standardized Assays : Re-evaluate activity under controlled conditions (e.g., MIC assays against Candida albicans with consistent inoculum sizes) .
  • Metabolite Profiling : Use HPLC to verify compound stability in assay media, as degradation products may skew results .
  • Cross-Validation : Compare docking predictions (e.g., binding scores for 14-α-demethylase) with experimental IC50 values to identify outliers .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating antifungal activity?

Methodological Answer:

  • Yeast Inhibition Assays : Use Candida spp. or Aspergillus fumigatus in RPMI-1640 media, with fluconazole as a positive control .
  • Time-Kill Curves : Assess fungicidal vs. fungistatic effects over 24–48 hours .
  • Resistance Profiling : Serial passage experiments to monitor mutation rates under sub-inhibitory concentrations .

Q. How to design crystallization trials for structural analysis?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., methanol, DMF) for slow evaporation at 298–573 K .
  • Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during X-ray diffraction .

Advanced Methodological Integration

Q. Can AI accelerate the discovery of derivatives with enhanced pharmacokinetics?

Methodological Answer: Yes. Generative AI models (e.g., GPT-4 for Chemistry) can propose derivatives with optimized logP, solubility, and metabolic stability. For instance:

  • ADMET Prediction : Tools like ADMETLab 2.0 prioritize analogs with low CYP450 inhibition .
  • Retrosynthesis Planning : Platforms like Synthia suggest feasible routes for novel sulfanyl or methoxy analogs .

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